molecular formula C15H18N2O2 HCl B602288 Etomidate EP impurity C (hcl) CAS No. 66512-39-8

Etomidate EP impurity C (hcl)

Cat. No. B602288
CAS RN: 66512-39-8
M. Wt: 258.32 36.46
InChI Key:
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Description

Etomidate EP impurity C (HCl), also known as ®-Etomidate EP Impurity C HCl or Isopropyl ®-1-(1-phenylethyl)-1H-imidazole-5-carboxylate HCl, is a chemical compound used in scientific research . It has a molecular formula of C15H18N2O2.HCl and a molecular weight of 258.32 . This compound can serve as a marker for Etomidate degradation.

Scientific Research Applications

Pharmacokinetic Studies

ET-26-HCl, a new analogue of etomidate, has been studied for its metabolic stability, metabolite production, and plasma protein binding (PPB) along with its tissue distribution, excretion, and pharmacokinetics in animals after intravenous administration . As a related compound, Etomidate EP Impurity C (hcl) could potentially be used in similar studies to understand its pharmacokinetic properties.

Metabolite Identification

Ultra-high performance liquid chromatography–tandem quadrupole time-of-flight mass spectrometry identified a total of eight new metabolites after ET-26-HCl biotransformation in liver microsomes from different species . A hypothetical cytochrome P450-metabolic pathway including dehydrogenation, hydroxylation, and demethylation was proposed . Etomidate EP Impurity C (hcl) could be used in similar metabolite identification studies.

Tissue Distribution Studies

After intravenous administration, ET-26-HCl distributed rapidly to all tissues in rats and beagle dogs, with the highest concentrations in fat and liver . High concentrations of ET-26-acid, a major hydroxylation metabolite of ET-26-HCl, were found in liver, plasma, and kidney . Etomidate EP Impurity C (hcl) could potentially be used in similar tissue distribution studies.

Mechanism of Action

Target of Action

Etomidate EP Impurity C (HCl) is a chemical compound used in the pharmaceutical industry to produce Etomidate , a medication used for anesthesia induction during surgical procedures . The primary target of Etomidate, and likely its impurities, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Etomidate acts as a positive allosteric modulator on the GABA A receptor . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to a depression of central nervous system (CNS) function .

Biochemical Pathways

The primary biochemical pathway affected by Etomidate is the GABAergic pathway . By enhancing the inhibitory effect of GABA, Etomidate increases the post-synaptic inhibitory effect of GABA in the thalamus . This leads to a decrease in neuronal excitability, resulting in the hypnotic and anesthetic effects of the drug .

Pharmacokinetics

Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The duration of action is intermediate between thiopental and methohexital, and recovery from a single dose is rapid with little residual depression

Result of Action

The primary result of Etomidate’s action is the induction of anesthesia . It produces a rapid onset of action, usually within one minute, and the duration of anesthesia is dose-dependent but relatively brief . Etomidate induces unconsciousness within one circulation time, and recovery is rapid due to extensive redistribution and rapid metabolism .

Action Environment

The action of Etomidate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. For example, the immediate recovery period will usually be shortened in adult patients by the intravenous administration of approximately 0.1 mg of intravenous fentanyl, one or two minutes before induction of anesthesia . Furthermore, the administration of Etomidate in geriatric patients, particularly those with hypertension, may result in decreases in heart rate, cardiac index, and mean arterial blood pressure .

properties

IUPAC Name

propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHYKXLBGHQXMN-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66512-39-8
Record name 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, 1-methylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66512-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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